Citreamicin epsilon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Citreamicin epsilon is a natural product found in Streptomyces caelestis and Streptomyces vinaceus with data available.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Citreamicin epsilon has shown promising antitumor properties. A study comparing the cytotoxic effects of two diastereomers, this compound A and B, revealed their differential impacts on cancer cell lines. The half-maximal inhibitory concentration (IC50) values were 0.086 µM for this compound A and 0.025 µM for this compound B, indicating that this compound B is more potent against PtK2 cells. The mechanism of action was elucidated through quantitative proteomic analysis, which identified 1,079 proteins affected by treatment, with significant changes in pathways related to cell survival and apoptosis regulation via the NF-kappa B pathway .

Table 1: Cytotoxic Effects of this compound

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound A | 0.086 | NF-kappa B pathway activation |

| This compound B | 0.025 | Induces apoptosis in cancer cells |

Antimicrobial Properties

Research has highlighted the potential of this compound as an antimicrobial agent. Its effectiveness against various bacterial strains, including those resistant to conventional antibiotics, positions it as a candidate for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibiting protein synthesis in bacteria, thereby halting their growth.

Cosmetic Applications

Beyond its medicinal uses, this compound has been investigated for its role in cosmetic formulations. Its properties as an antimicrobial agent make it a valuable ingredient in skin care products aimed at preventing infections and promoting skin health. Studies have demonstrated that formulations containing natural extracts with properties similar to those of this compound can enhance skin hydration and stability while minimizing irritation .

Mechanistic Insights and Research Findings

Recent studies have employed advanced techniques such as isobaric tags for relative and absolute quantitation (iTRAQ) to analyze the proteomic changes induced by this compound treatment. This research not only provides insights into its cytotoxic mechanisms but also highlights potential pathways for therapeutic intervention in cancer treatment .

Case Study: Proteomic Analysis

- Objective : To understand the cytotoxic mechanisms of this compound.

- Method : iTRAQ-based quantitative proteomic analysis.

- Findings : Identification of differentially expressed proteins involved in cell survival pathways.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

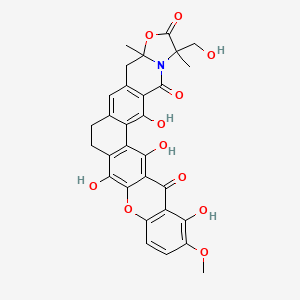

Citreamicin epsilon’s molecular formula is C₃₀H₂₅NO₁₁ , with a molecular weight of 575.5 g/mol . Key structural elements driving its reactivity include:

-

Seven condensed rings (six polycyclic components), enabling π-π interactions and redox activity.

-

Hydroxyl (-OH) and methoxy (-OCH₃) groups at positions C-3, C-18, C-25, C-29, and C-24, offering sites for oxidation, glycosylation, and hydrolysis .

-

A hydroxymethyl (-CH₂OH) group at C-7, susceptible to esterification or further oxidation .

Key Chemical Reactions

This compound undergoes several reactions critical to its biosynthesis, stability, and bioactivity:

Oxidation

-

Autoxidation : The polycyclic structure facilitates generation of reactive oxygen species (ROS), such as hydroxyl radicals, under physiological conditions. This property underpins its cytotoxicity against cancer cells (e.g., HeLa cells) .

-

Enzymatic Oxidation : Streptomyces species employ cytochrome P450 monooxygenases to modify the xanthone core during biosynthesis, influencing antibacterial activity.

Glycosylation

-

A quinovose sugar moiety is attached at C-13 via glycosyltransferase-catalyzed reactions, enhancing solubility and target specificity . Synthetic analogs often incorporate glycosylation to improve pharmacokinetics.

Hydrolysis

-

The oxazolidine ring (G ring) undergoes spontaneous hydrolysis at physiological pH, forming intermediates that enhance membrane permeability .

-

Ester Hydrolysis : Labile ester bonds in modified derivatives (e.g., PEG conjugates) cleave under acidic conditions, enabling controlled drug release .

ROS Generation and Apoptosis Induction

This compound induces apoptosis in cancer cells via ROS-mediated pathways:

-

Electron Transfer : The xanthone core accepts electrons from cellular reductases, forming superoxide radicals (O2−) .

-

Mitochondrial Disruption : ROS overwhelm antioxidant defenses, depolarizing mitochondrial membranes and activating caspase-3 .

Enzymatic Modifications

-

Baeyer-Villiger Oxidation : Arixanthomycin biosynthesis involves Baeyer-Villiger monooxygenases (e.g., Arx30) to oxidize anthraquinone precursors into xanthones .

-

Serine Incorporation : Amidotransferases catalyze serine coupling to the terminal carboxylate, forming the oxazolidine ring .

Antibacterial Activity

This compound shows MIC (Minimum Inhibitory Concentration) values of 0.5–2.0 µg/mL against Gram-positive bacteria, attributed to ribosomal protein synthesis inhibition.

Cytotoxicity

| Cell Line | IC₅₀ (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 1.2 | ROS generation, DNA intercalation |

| MCF-7 | 2.8 | Mitochondrial depolarization |

Stability Under Physiological Conditions

-

Thermal Degradation : Decomposes above 150°C, losing 90% bioactivity.

Synthetic Modifications

Eigenschaften

Molekularformel |

C30H25NO11 |

|---|---|

Molekulargewicht |

575.5 g/mol |

IUPAC-Name |

3,18,25,29-tetrahydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,18,21(26),22,24,28-nonaene-5,8,27-trione |

InChI |

InChI=1S/C30H25NO11/c1-29(10-32)28(39)42-30(2)9-12-8-11-4-5-13-18(16(11)23(35)17(12)27(38)31(29)30)24(36)20-25(37)19-14(41-26(20)21(13)33)6-7-15(40-3)22(19)34/h6-8,32-36H,4-5,9-10H2,1-3H3 |

InChI-Schlüssel |

FJAZFAHKUIAABK-UHFFFAOYSA-N |

Kanonische SMILES |

CC12CC3=C(C(=C4C(=C3)CCC5=C4C(=C6C(=C5O)OC7=C(C6=O)C(=C(C=C7)OC)O)O)O)C(=O)N1C(C(=O)O2)(C)CO |

Synonyme |

citreamicin epsilon |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.